molecular formula C7H4N4O2 B582575 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1310250-12-4

7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B582575
CAS No.: 1310250-12-4
M. Wt: 176.135
InChI Key: DHMSVINSOPEQPK-UHFFFAOYSA-N
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Description

“7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C7H4N4O2 . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. A common method involves the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H4N4O/c8-3-5-4-9-11-2-1-6(12)10-7(5)11/h1-2,4H,(H,10,12) . The compound has a molecular weight of 176.13 g/mol .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are known to undergo various chemical reactions. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds has been studied in detail .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 176.13 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have explored synthetic pathways and chemical reactivity of derivatives related to 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile. The compound and its derivatives have been synthesized through various reactions, including the reaction with chalcones and other carbonitriles, to produce a range of triaryl dihydropyrazolo[1,5-a]pyrimidine carbonitriles. These reactions have been noted for their efficiency and the ability to yield products with diverse substituents, demonstrating the compound's utility in creating heterocyclic compounds with potential biological activities (Kolosov et al., 2014), (Gol et al., 2019).

Anticancer and Antimicrobial Activities

Derivatives of this compound have been investigated for their anticancer and antimicrobial properties. Studies reveal that certain derivatives exhibit significant anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology. The structure-activity relationship (SAR) analysis of these compounds has provided insights into their antimitotic activities, which could be leveraged in developing novel anticancer drugs (Galayev et al., 2015). Additionally, some derivatives have shown promising antimicrobial activities, indicating their potential in addressing antibiotic resistance issues (Rahmouni et al., 2014).

Radiolabeling and Imaging Applications

The compound has also found applications in the field of diagnostic imaging, where derivatives have been synthesized for use as radiotracers in positron emission tomography (PET). These studies underscore the versatility of the compound in developing novel imaging agents for cancer detection, offering a non-invasive means to diagnose and monitor tumor progression (Jingli Xu et al., 2012).

Future Directions

Pyrazolo[1,5-a]pyrimidines, including “7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile”, have significant potential in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring their potential applications in drug discovery and development.

Properties

IUPAC Name

7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O2/c8-2-4-3-9-11-6(13)1-5(12)10-7(4)11/h1,3,13H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQNDKDCFOITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856000
Record name 7-Hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310250-12-4
Record name 7-Hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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